(R)-3-(1-Amino-ethyl)-benzoic acid methyl ester
Overview
Description
®-3-(1-Amino-ethyl)-benzoic acid methyl ester is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound features a benzoic acid methyl ester moiety substituted with an amino-ethyl group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Amino-ethyl)-benzoic acid methyl ester typically involves the esterification of 3-(1-Amino-ethyl)-benzoic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid . Another method involves the use of carboxylate ions and primary alkyl halides in an S_N2 reaction .
Industrial Production Methods
Industrial production of ®-3-(1-Amino-ethyl)-benzoic acid methyl ester often employs large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the desired enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Amino-ethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-3-(1-Amino-ethyl)-benzoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of ®-3-(1-Amino-ethyl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester moiety can undergo hydrolysis, releasing the active acid form, which can interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-Amino-ethyl)-benzoic acid methyl ester: The enantiomer of the compound, which may have different biological activities.
3-(1-Amino-ethyl)-benzoic acid ethyl ester: A similar compound with an ethyl ester group instead of a methyl ester.
3-(1-Amino-ethyl)-benzoic acid: The non-esterified form of the compound.
Uniqueness
®-3-(1-Amino-ethyl)-benzoic acid methyl ester is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. Its methyl ester group also provides different reactivity and solubility properties compared to other esterified forms.
Properties
IUPAC Name |
methyl 3-[(1R)-1-aminoethyl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYAYNLXJBZWGS-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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